



Application of Phospholipid:Diacylglycerol Acyltransferase (PDAT) in Metabolic Engineering of Oils

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Application Notes

Introduction to **PDAT** and its Role in Lipid Metabolism

Phospholipid:diacylglycerol acyltransferase (**PDAT**) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1] Unlike the canonical Kennedy pathway which utilizes acyl-CoA as a substrate, **PDAT** transfers an acyl group from the sn-2 position of phospholipids, such as phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG) to form TAG.[1][2] This process is crucial for cellular lipid homeostasis, particularly in oleaginous organisms like plants, yeast, and microalgae. The enzyme plays a significant role in channeling fatty acids synthesized on phospholipids into TAG, which is the primary form of energy storage in the form of oil.

Application in Metabolic Engineering of Oils

Metabolic engineering strategies often target the overexpression of **PDAT** to enhance the production of oils and lipids for various applications, including biofuels, nutritional supplements, and industrial feedstocks.[2][3][4] By increasing the expression of the **PDAT** gene, the metabolic flux can be redirected towards TAG accumulation, leading to a significant increase in the overall oil content of the engineered organism.[5][6] This approach has been successfully







demonstrated in various host organisms, including the yeast Saccharomyces cerevisiae, the plant Arabidopsis thaliana, and several species of microalgae.[2][6][7]

Overexpression of **PDAT** has been shown to not only increase the quantity of oil but also to alter the fatty acid composition of the resulting TAGs.[8] For instance, co-expression of **PDAT** with other enzymes, such as fatty acid desaturases, can lead to the accumulation of desirable polyunsaturated fatty acids (PUFAs) in the storage lipids.[9] This has significant implications for improving the nutritional value of plant-based oils and producing high-value fatty acids for the pharmaceutical and nutraceutical industries.

Quantitative Data Summary

The following table summarizes the quantitative improvements in lipid content achieved through the overexpression of the **PDAT** gene in various organisms, as reported in several studies.



Organism	Gene Source	Fold Increase in Lipid/TAG Content	Key Findings	Reference
Saccharomyces cerevisiae	Saccharomyces cerevisiae	1.5-fold increase in TAG	Overexpression of native PDAT increased TAG accumulation.	[7]
Saccharomyces cerevisiae	Not Specified	29-47% increase in total fatty acids	PDAT overexpression significantly boosts fatty acid production.	[5][6]
Arabidopsis thaliana (leaves)	Arabidopsis thaliana	60-fold increase in leaf oil	Overexpression of PDAT dramatically increased oil content in vegetative tissue.	
Arabidopsis thaliana (leaves)	Arabidopsis thaliana & Oleosin	130-fold increase in leaf oil	Co-expression with oleosin further enhanced oil accumulation and stability.	_
Arabidopsis thaliana (sdp1-4 mutant)	Arabidopsis thaliana	Nearly 2-fold increase in leaf TAG	Overexpression of PDAT in a TAG lipase mutant background further increased TAG levels.	[10]
Thalassiosira pseudonana (microalga)	Thalassiosira pseudonana	2.4 to 3.3-fold higher lipid content	Knockdown of a lipase/acyltransfe rase increased lipid content	[2]





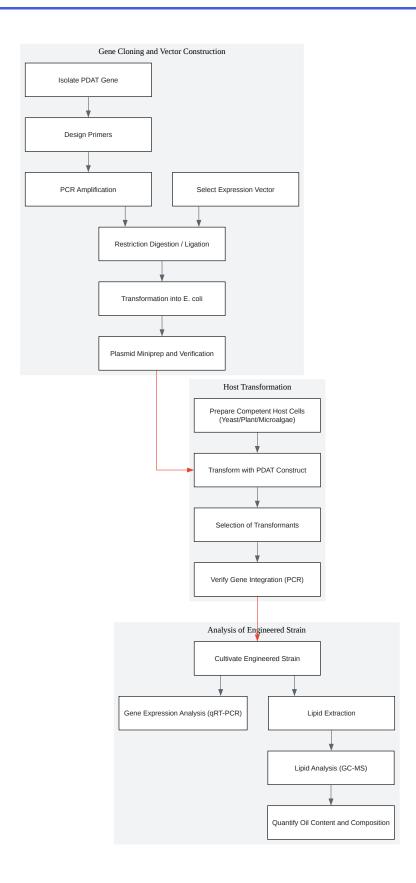
without compromising growth.

Visualizations Signaling Pathway

Caption: Triacylglycerol synthesis pathways.

Experimental Workflow





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Caption: Experimental workflow for **PDAT**-based metabolic engineering.



Experimental Protocols Gene Cloning and Vector Construction for PDAT Expression

Objective: To clone the **PDAT** gene into an appropriate expression vector for transformation into the target organism.

Materials:

- Genomic DNA or cDNA from the source organism of the PDAT gene
- · High-fidelity DNA polymerase
- PCR primers specific for the PDAT gene with appropriate restriction sites
- Expression vector (e.g., pYES2 for yeast, pCAMBIA series for plants)
- Restriction enzymes
- T4 DNA ligase
- Competent E. coli cells (e.g., DH5α)
- LB agar plates with appropriate antibiotics
- Plasmid miniprep kit

- Primer Design: Design forward and reverse primers for the full-length coding sequence of the PDAT gene. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.
- PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the PDAT gene from the template DNA.



- Purification of PCR Product: Purify the amplified PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
- Restriction Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
- Ligation: Ligate the digested PDAT gene insert into the linearized expression vector using T4 DNA ligase.
- Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and plate on LB agar containing the appropriate antibiotic for vector selection.
- Colony Screening and Plasmid Purification: Select several colonies and grow overnight in liquid LB medium. Isolate the plasmid DNA using a miniprep kit.
- Verification: Verify the correct insertion of the PDAT gene by restriction digestion analysis and/or DNA sequencing.[11][12][13][14]

Transformation of Host Organism

A. Yeast (Saccharomyces cerevisiae) Transformation (Lithium Acetate/PEG Method)

Materials:

- Yeast strain
- YPD medium
- Lithium acetate (LiOAc) solution
- Single-stranded carrier DNA (ssDNA)
- · Polyethylene glycol (PEG) solution
- PDAT expression plasmid
- Selective growth medium (e.g., SC-Ura for a URA3 marker)



- Prepare Yeast Culture: Inoculate the yeast strain in YPD medium and grow overnight. Dilute the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6.
- Harvest and Wash Cells: Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiOAc.
- Prepare Transformation Mix: For each transformation, mix the PDAT plasmid, ssDNA, and the competent yeast cells.
- Add PEG/LiOAc: Add the PEG/LiOAc solution to the cell/DNA mixture and vortex to mix.
- Heat Shock: Incubate the mixture at 42°C for 30-45 minutes.
- Plating: Pellet the cells, resuspend in sterile water, and plate on selective medium.
- Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.[15][16][17][18][19]
- B. Plant (Arabidopsis thaliana) Transformation (Floral Dip Method)

Materials:

- Agrobacterium tumefaciens strain (e.g., GV3101) carrying the PDAT expression vector
- YEP or LB medium with appropriate antibiotics
- Arabidopsis thaliana plants at the flowering stage
- 5% sucrose solution
- Silwet L-77 surfactant

- Prepare Agrobacterium Culture: Inoculate Agrobacterium carrying the PDAT construct into YEP medium with antibiotics and grow for 2 days at 28°C.
- Prepare Infiltration Medium: Pellet the Agrobacterium culture and resuspend in a 5% sucrose solution to an OD600 of ~0.8. Add Silwet L-77 to a final concentration of 0.02-0.05%.



- Floral Dip: Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for a few seconds.
- Co-cultivation: Place the dipped plants in a low-light, high-humidity environment for 16-24 hours.
- Plant Growth and Seed Collection: Return the plants to normal growth conditions and allow them to set seed.
- Selection of Transformants: Harvest the seeds and select for transformants by germinating them on a selective medium (e.g., containing kanamycin or hygromycin).[20][21][22][23][24]
- C. Microalgae Transformation (Electroporation)

Materials:

- Microalgae culture (e.g., Chlamydomonas reinhardtii)
- Electroporation buffer
- Linearized PDAT expression plasmid
- Electroporator and cuvettes
- · Selective growth medium

- Prepare Microalgae Cells: Grow the microalgae culture to the mid-log phase. Harvest and wash the cells with electroporation buffer.
- Electroporation: Resuspend the cells in electroporation buffer, add the linearized plasmid DNA, and transfer to an electroporation cuvette. Apply an electric pulse using the electroporator.
- Recovery: Transfer the cells to a non-selective liquid medium and allow them to recover for 12-24 hours.



 Selection: Plate the cells on a selective agar medium and incubate under appropriate light and temperature conditions until colonies appear.[25][26][27][28]

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Objective: To quantify the expression level of the integrated **PDAT** transgene.

Materials:

- RNA extraction kit
- DNase I
- Reverse transcriptase
- qRT-PCR master mix (containing SYBR Green or a probe)
- Primers for the PDAT gene and a reference gene
- qRT-PCR instrument

- RNA Extraction: Extract total RNA from the transformed and wild-type control organisms using an appropriate RNA extraction kit.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.
- qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers for the PDAT and reference genes, and the qRT-PCR master mix.
- Data Analysis: Analyze the amplification data to determine the relative expression of the
 PDAT gene in the transformants compared to the control, normalized to the expression of



the reference gene.[29][30][31][32][33]

Lipid Extraction and Analysis

Objective: To extract and quantify the total lipid content and fatty acid composition of the engineered organism.

Materials:

- Lyophilized biomass of the engineered and control organisms
- Chloroform
- Methanol
- Internal standard (e.g., heptadecanoic acid, C17:0)
- Sodium methoxide in methanol (for transesterification)
- Hexane
- Gas chromatograph-mass spectrometer (GC-MS)

- Lipid Extraction (Modified Folch Method): a. Homogenize a known amount of lyophilized biomass in a chloroform:methanol (2:1, v/v) mixture. b. Add the internal standard. c. Agitate the mixture and then centrifuge to separate the phases. d. Collect the lower chloroform phase containing the lipids. e. Evaporate the solvent under a stream of nitrogen.[6][7][34][35] [36]
- Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Add a known volume of sodium methoxide in methanol to the dried lipid extract. b. Heat the mixture at 50-60°C for 15-30 minutes. c. Cool the reaction and add hexane to extract the FAMEs.
- GC-MS Analysis: a. Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS. b. Separate the FAMEs on a suitable capillary column. c. Identify the individual fatty



acids based on their retention times and mass spectra compared to known standards. d. Quantify the amount of each fatty acid relative to the internal standard.[7][35]

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